molecular formula C13H8BrN3O4S B13853784 5-Bromo-1-(4-nitrophenyl)sulfonylindazole

5-Bromo-1-(4-nitrophenyl)sulfonylindazole

Cat. No.: B13853784
M. Wt: 382.19 g/mol
InChI Key: DTIXKPDFNKDMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(4-nitrophenyl)sulfonylindazole is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(4-nitrophenyl)sulfonylindazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(4-nitrophenyl)sulfonylindazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1-(4-nitrophenyl)sulfonylindazole involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C13H8BrN3O4S

Molecular Weight

382.19 g/mol

IUPAC Name

5-bromo-1-(4-nitrophenyl)sulfonylindazole

InChI

InChI=1S/C13H8BrN3O4S/c14-10-1-6-13-9(7-10)8-15-16(13)22(20,21)12-4-2-11(3-5-12)17(18)19/h1-8H

InChI Key

DTIXKPDFNKDMPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N2C3=C(C=C(C=C3)Br)C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.